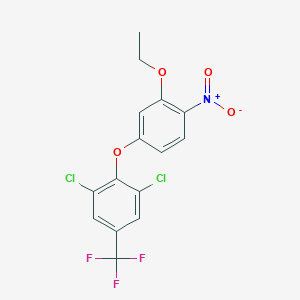![molecular formula C29H23N3O2 B2759460 (Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide CAS No. 478017-36-6](/img/structure/B2759460.png)
(Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK, which is a crucial signaling molecule in B-cell malignancies.
Mécanisme D'action
(Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide is a potent and selective inhibitor of BTK, which is a crucial signaling molecule in B-cell malignancies. BTK is a cytoplasmic tyrosine kinase that is activated by the binding of antigen to the B-cell receptor (BCR). This activation leads to downstream signaling pathways that promote cell survival, proliferation, and differentiation. This compound binds to the ATP-binding site of BTK, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways in preclinical studies. It has also been shown to induce apoptosis in B-cell malignancies and suppress tumor growth. This compound has demonstrated favorable pharmacokinetic properties, including high oral bioavailability and long half-life, in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide has several advantages for lab experiments, including its potency and selectivity for BTK, favorable pharmacokinetic properties, and synergy with other agents. However, there are some limitations to its use in lab experiments, including potential off-target effects, limited clinical data, and the need for further optimization of dosing and scheduling.
Orientations Futures
There are several future directions for the development and optimization of (Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide. These include:
1. Clinical trials to evaluate the safety and efficacy of this compound in B-cell malignancies.
2. Combination studies with other agents, such as venetoclax and lenalidomide, to determine optimal dosing and scheduling.
3. Development of biomarkers to identify patients who are most likely to benefit from this compound.
4. Exploration of the potential use of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma.
5. Optimization of dosing and scheduling to minimize off-target effects and maximize therapeutic efficacy.
In conclusion, this compound is a promising small molecule inhibitor with potent and selective activity against BTK. It has shown promising results in preclinical studies and has several advantages for lab experiments. However, further clinical trials and optimization of dosing and scheduling are needed to fully evaluate its potential in the treatment of B-cell malignancies.
Méthodes De Synthèse
The synthesis of (Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide involves a multi-step process that starts with the reaction of 3-methoxyaniline and N-phenylaniline to form 3-methoxy-N-phenylaniline. This compound is then reacted with p-nitrobenzaldehyde to form the corresponding imine, which is reduced with sodium borohydride to produce 4-(N-phenylanilino)benzyl alcohol. This intermediate is then reacted with (Z)-2-cyano-3-(4-hydroxyphenyl)acrylic acid to form this compound. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
(Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide has been extensively studied for its potential in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has shown promising results in preclinical studies, including inhibition of BTK signaling, induction of apoptosis, and suppression of tumor growth. This compound has also demonstrated synergy with other agents, such as venetoclax and lenalidomide, in preclinical studies.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O2/c1-34-28-14-8-9-24(20-28)31-29(33)23(21-30)19-22-15-17-27(18-16-22)32(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-20H,1H3,(H,31,33)/b23-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVWIHRHKZJSQY-NMWGTECJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



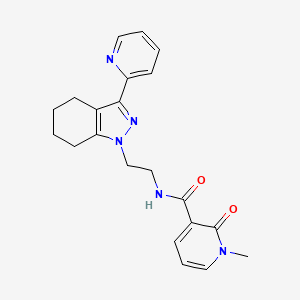
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2759381.png)

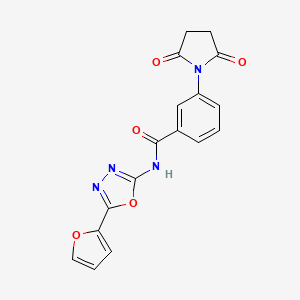

![1,3,6,7,8-pentamethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759386.png)
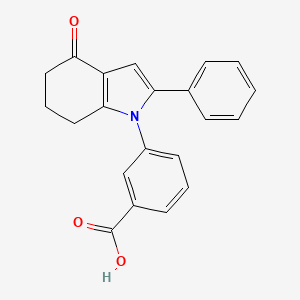
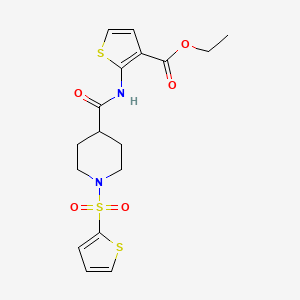
![2-(benzylthio)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2759396.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2759397.png)
![Methyl 3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2759398.png)
